Octadeca-4,7-dienoic acid is a polyunsaturated fatty acid characterized by its long carbon chain and specific placement of double bonds. This compound, with the chemical formula C18H32O2, consists of 18 carbon atoms and two double bonds located at the fourth and seventh positions in its carbon chain. It is part of a larger class of compounds known as fatty acids, which are vital to various biological processes.
Octadeca-4,7-dienoic acid can be derived from natural sources such as plant oils, particularly those rich in polyunsaturated fatty acids. It can also be synthesized through various chemical methods in laboratory settings, making it accessible for research and industrial applications.
This compound falls under the category of polyunsaturated fatty acids. It is further classified as an omega-6 fatty acid, due to the position of its first double bond relative to the terminal methyl group of the carbon chain.
The synthesis of octadeca-4,7-dienoic acid typically involves several chemical reactions, including:
One common synthetic route involves starting with linoleic acid or similar precursors. The reaction conditions often include controlled temperatures and catalysts to facilitate the formation of double bonds at the correct positions. For example, a study noted that optimal production conditions could yield significant amounts of related compounds through heat treatment methods .
Octadeca-4,7-dienoic acid can undergo various chemical reactions typical for unsaturated fatty acids:
The reactivity of octadeca-4,7-dienoic acid is influenced by its double bonds, which can participate in addition reactions or polymerization processes under certain conditions. For example, studies have shown that it can react with peroxides to form hydroperoxides .
The mechanism by which octadeca-4,7-dienoic acid exerts its biological effects often involves its incorporation into cell membranes or its conversion into bioactive lipid mediators.
Research indicates that this fatty acid may play a role in signaling pathways associated with inflammation and cellular metabolism. Its structural properties allow it to influence membrane fluidity and receptor function within cells.
Relevant analyses show that octadeca-4,7-dienoic acid has unique properties that make it suitable for various applications in biochemistry and nutrition .
Octadeca-4,7-dienoic acid is utilized in several scientific fields:
The biosynthesis of ODDA diverges fundamentally between prokaryotes and eukaryotes, primarily in oxygenation mechanisms and substrate selectivity. In α-proteobacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris, ODDA-like intermediates arise during furan fatty acid (FuFA) biosynthesis. Here, a novel fatty acid desaturase (UfaD) catalyzes the conversion of trans-monounsaturated precursors like (11E)-methyloctadec-11-enoic acid (11Me-12t-18:1) into diunsaturated intermediates such as (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). This reaction introduces the second double bond at a specific position relative to the existing unsaturation and methyl branch [1]. Crucially, the subsequent oxygen incorporation step is mediated by UfaO, which utilizes molecular oxygen (O₂) to form the furan ring of methylated FuFAs. This mechanism confirms O₂ as the oxygen source for heterocyclization—a key distinction from eukaryotic pathways [1].
In eukaryotes, ODDA synthesis relies on front-end desaturases acting on saturated or monounsaturated C18 backbones. Unlike prokaryotic UfaD, eukaryotic desaturases (e.g., Δ4 and Δ6 desaturases) typically require cytochrome b5 reductases and NAD(P)H as cofactors. Aquatic invertebrates exhibit particularly efficient Δ4 desaturation, often bypassing the need for elongation steps required in vertebrates. Phylogenetic analyses reveal that methyl-end desaturases enabling de novo polyunsaturated fatty acid (PUFA) synthesis are widespread in aquatic animals, facilitating direct ODDA production from acetate precursors [6].
Table 1: Key Enzymes in Prokaryotic vs. Eukaryotic ODDA Biosynthesis
| Organism Type | Enzyme | Function | Cofactors/Substrates |
|---|---|---|---|
| Prokaryotes | UfaD | Δ12 Desaturation of 11Me-12t-18:1 → 11Me-10t,12t-18:2 | O₂, Phospholipid-bound substrate |
| Prokaryotes | UfaO | Oxygen incorporation into furan ring | O₂, 11Me-10t,12t-18:2 |
| Eukaryotes | Δ4 Desaturase | Δ4 Desaturation of C18:1Δ7 or C18:2Δ7,10 | NAD(P)H, Cytochrome b5 |
| Eukaryotes | Methyl-end desaturase | De novo PUFA synthesis (e.g., from 16:0) | Acetyl-CoA, Malonyl-CoA |
Positional specificity in ODDA biosynthesis is governed by the coordinated actions of desaturases and elongases. Desaturases introduce double bonds at precise locations relative to existing functional groups or the carboxyl end. For instance:
Elongases (ELOVL proteins) extend the carbon chain, positioning substrates for subsequent desaturation. The ELOVL5 isoform in zebrafish elongates C18 substrates to C20, enabling downstream Δ5/Δ8 desaturation. However, ODDA biosynthesis benefits from short-chain-specific elongases that minimize elongation, preserving the C18 backbone. In R. sphaeroides, chain length and methylation are maintained by substrate channeling to UfaD, preventing elongation prior to diunsaturation [1] [6].
Table 2: Desaturase and Elongase Specificity in ODDA Synthesis
| Enzyme Class | Example | Specificity | Product | Organism |
|---|---|---|---|---|
| Δ4 Desaturase | FadsΔ4 | Δ4 from carboxyl group | 18:2Δ4,7 from 18:1Δ7 | Tigriopus californicus |
| Δ12 Desaturase | UfaD | Δ12 desaturation of methylated trans-18:1 | 11Me-10t,12t-18:2 | Rhodobacter sphaeroides |
| Elongase | Elovl4 | C18→C20 elongation | 20:3Δ7,10,13 from 18:2Δ7,10 | Vertebrates |
| Elongase | Elovl7 | Preferential C18 retention | Minimizes ODDA elongation | Annelids |
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) has emerged as a pivotal tool for quantifying dynamic flux distributions in ODDA pathways. Unlike steady-state MFA, INST-MFA tracks isotopic labeling kinetics over minutes to hours, capturing transient metabolic states. This is critical for engineering prokaryotic FuFA pathways (which produce ODDA-like intermediates) under oxidative stress or shifting O₂ levels [8]. Key applications include:
Table 3: Metabolic Flux Parameters in ODDA-Related Pathways
| Parameter | Prokaryotic Systems | Eukaryotic Systems | Optimization Insight |
|---|---|---|---|
| O₂-dependent flux | UfaO: 0.08–0.12 µmol/min/g DCW | Δ4 desaturase: 0.15–0.22 µmol/min/g DCW | ↑ O₂ availability enhances diunsaturation |
| Isotopic steady state | Acyl-ACP: 15 min; Phospholipids: >60 min | Cytosolic pools: 5–10 min | Soluble enzymes favor rapid labeling |
| Competing reactions | FufM methylation vs. UfaD desaturation | Δ6 desaturation vs. Δ4 desaturation | Knockdown of FufM/Δ6 desaturase ↑ ODDA flux |
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